
6-Bromo-2-chloro-3-(3-chloropropyl)quinoline
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline, can be achieved through various methods. A related compound, 3-bromomethyl-2-chloro-quinoline, was synthesized and its structure confirmed by X-ray diffraction, indicating the feasibility of synthesizing complex quinoline derivatives (Kant et al., 2010). Another approach involves the Buchwald–Hartwig amination for synthesizing quinolines with high yields, demonstrating the versatility of synthetic methods available for quinoline derivatives (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including this compound, often involves complex geometric and electronic configurations. For example, the X-ray structure analysis of a related compound showed it crystallizes in the triclinic crystal space group with specific unit cell parameters, highlighting the detailed structural information that can be obtained for such compounds (Kant et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, offering a broad spectrum of chemical properties. For instance, the synthesis of some new quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents from 6-bromo-2-chloro-quinolin derivatives illustrates the reactivity of such compounds (Parthasaradhi et al., 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives can be profoundly influenced by their molecular structure. For example, the crystal structure determination of related compounds reveals how intermolecular interactions and crystal packing can affect melting points, solubility, and other physical properties (Kant et al., 2010).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards nucleophiles or electrophiles, can be inferred from studies on similar quinoline derivatives. The electrophilic substitution reactions, nucleophilic additions, and potential for forming complex structures with various reagents highlight the chemical versatility of these compounds (Parthasaradhi et al., 2015).
Scientific Research Applications
Antimicrobial and Antimalarial Applications :
- A study by Parthasaradhi et al. (2015) developed novel derivatives of 6-Bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline, which exhibited antimicrobial and antimalarial activities (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Synthesis and Structural Analysis :
- Zhou et al. (2022) synthesized 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline, important intermediates for aryl quinoline compounds. The structures were confirmed using various spectroscopy methods and X-ray diffraction (Zhou, Feng, Gong, Li, Yan, & Geng, 2022).
Antitumor Activities :
- A study by El-Agrody et al. (2012) synthesized novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives and evaluated them for antitumor activities against various human tumor cell lines (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).
- Köprülü et al. (2018) evaluated various substituted quinoline derivatives, including 6-Bromo-5-nitroquinoline, for their antiproliferative activity against cancer cell lines. Some compounds showed significant antiproliferative activity compared to the reference drug, 5-fluorouracil (Köprülü, Ökten, Tekin, & Çakmak, 2018).
Corrosion Inhibition :
- Lgaz et al. (2017) studied the corrosion inhibition properties of quinoline derivatives, including 6-Bromo-2-chloroquinoline derivatives, for mild steel in hydrochloric acid solution. The study combined experimental techniques with density functional theory and molecular dynamic simulations (Lgaz, Salghi, Bhat, Chaouiki, Shubhalaxmi, Jodeh, 2017).
Safety and Hazards
6-Bromo-2-chloro-3-(3-chloropropyl)quinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It is toxic if swallowed and causes serious eye damage . It may also cause long-lasting harmful effects to aquatic life . Appropriate safety measures should be taken when handling this compound, including wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
6-bromo-2-chloro-3-(3-chloropropyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrCl2N/c13-10-3-4-11-9(7-10)6-8(2-1-5-14)12(15)16-11/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFYWKRMBNDVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)CCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457749 | |
| Record name | 6-bromo-2-chloro-3-(3-chloropropyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
612494-85-6 | |
| Record name | 6-bromo-2-chloro-3-(3-chloropropyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 612494-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



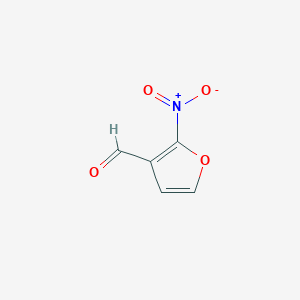
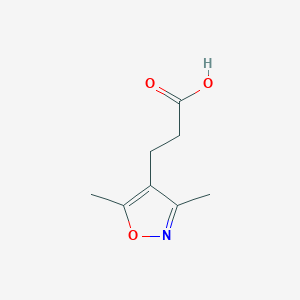

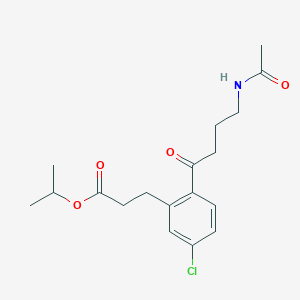

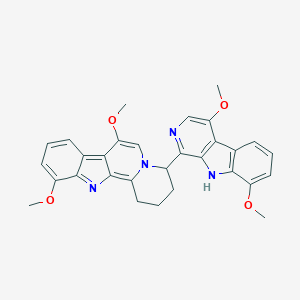
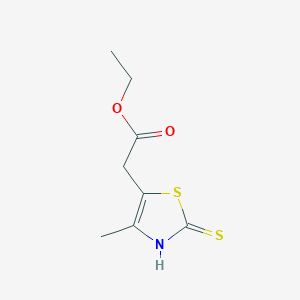
![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B53161.png)


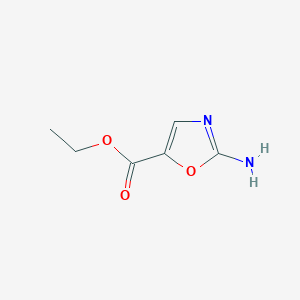

![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)
